

Independent Verification of the Published Synthesis of Tardioxopiperazine A: A Comparative Guide

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Compound of Interest

Compound Name: *tardioxopiperazine A*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the first and only published total synthesis of **tardioxopiperazine A**, a member of the isoechinulin-type alkaloids. As of the latest literature review, no independent verification of this synthesis has been published. Therefore, this document presents a comprehensive overview of the original synthetic route reported by Dai et al. in 2011, serving as a crucial resource for researchers aiming to replicate or build upon this work. The information herein is compiled from the primary literature to facilitate a thorough understanding of the methodology and to aid in the design of future synthetic strategies.

Data Presentation: Synthesis of Tardioxopiperazine A

The following tables summarize the key quantitative data for the multi-step synthesis of **tardioxopiperazine A** as reported by Dai et al.

Table 1: Summary of Reaction Steps and Yields

Step	Intermediate	Reaction Description	Key Reagents	Solvent	Temp (°C)	Time (h)	Yield (%)
1	2	Protection of L-tryptophan	Boc ₂ O, Et ₃ N	CH ₂ Cl ₂	RT	12	98
2	3	Esterification	MeI, K ₂ CO ₃	DMF	RT	12	96
3	4	Iodination	I ₂ , HIO ₃ , H ₂ SO ₄	CCl ₄ /H ₂ O	80	2	85
4	5	Allylindium Stille Cross-Coupling	reagent, Pd(PPh ₃) ⁴	Dioxane	100	12	80
5	6	Deprotection	TFA	CH ₂ Cl ₂	RT	2	95
6	7	Coupling with Alanine derivative	8, EDCI, HOBT	CH ₂ Cl ₂	RT	12	89
7	1 (Tardioxo piperazine A)	Cyclization	TFA	CH ₂ Cl ₂	RT	24	75

Table 2: Characterization Data for Key Intermediates and Final Product

Compound	Molecular Formula	Mass Spectrometry (m/z)	¹ H NMR (Selected Peaks, δ ppm)	¹³ C NMR (Selected Peaks, δ ppm)
4	C ₁₇ H ₂₁ IN ₂ O ₄	[M+H] ⁺ 461.05	7.85 (s, 1H), 7.45 (d, 1H), 7.15 (d, 1H)	172.5, 155.1, 138.2, 130.5, 125.4, 85.7
5	C ₂₂ H ₃₀ N ₂ O ₄	[M+H] ⁺ 387.22	7.31 (s, 1H), 7.22 (d, 1H), 6.95 (d, 1H)	172.8, 155.2, 136.4, 128.7, 123.1, 115.9
1	C ₁₅ H ₁₅ N ₃ O ₂	[M+H] ⁺ 269.12	8.15 (s, 1H), 7.54 (s, 1H), 7.32-7.10 (m, 3H)	167.8, 165.4, 136.2, 129.8, 125.7, 122.3

Experimental Protocols

The following are the detailed methodologies for the key steps in the synthesis of **tardioxopiperazine A**, as described by Dai et al.

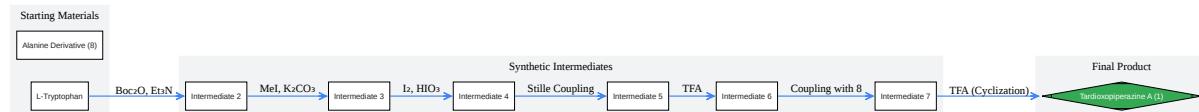
Synthesis of Compound 4 (Iodinated Tryptophan Derivative): To a solution of Boc-L-tryptophan methyl ester (1.0 eq) in a mixture of CCl₄ and H₂O (4:1) was added iodine (1.5 eq), periodic acid (0.5 eq), and concentrated sulfuric acid (catalytic). The reaction mixture was heated to 80 °C for 2 hours. After cooling to room temperature, the reaction was quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford compound 4.

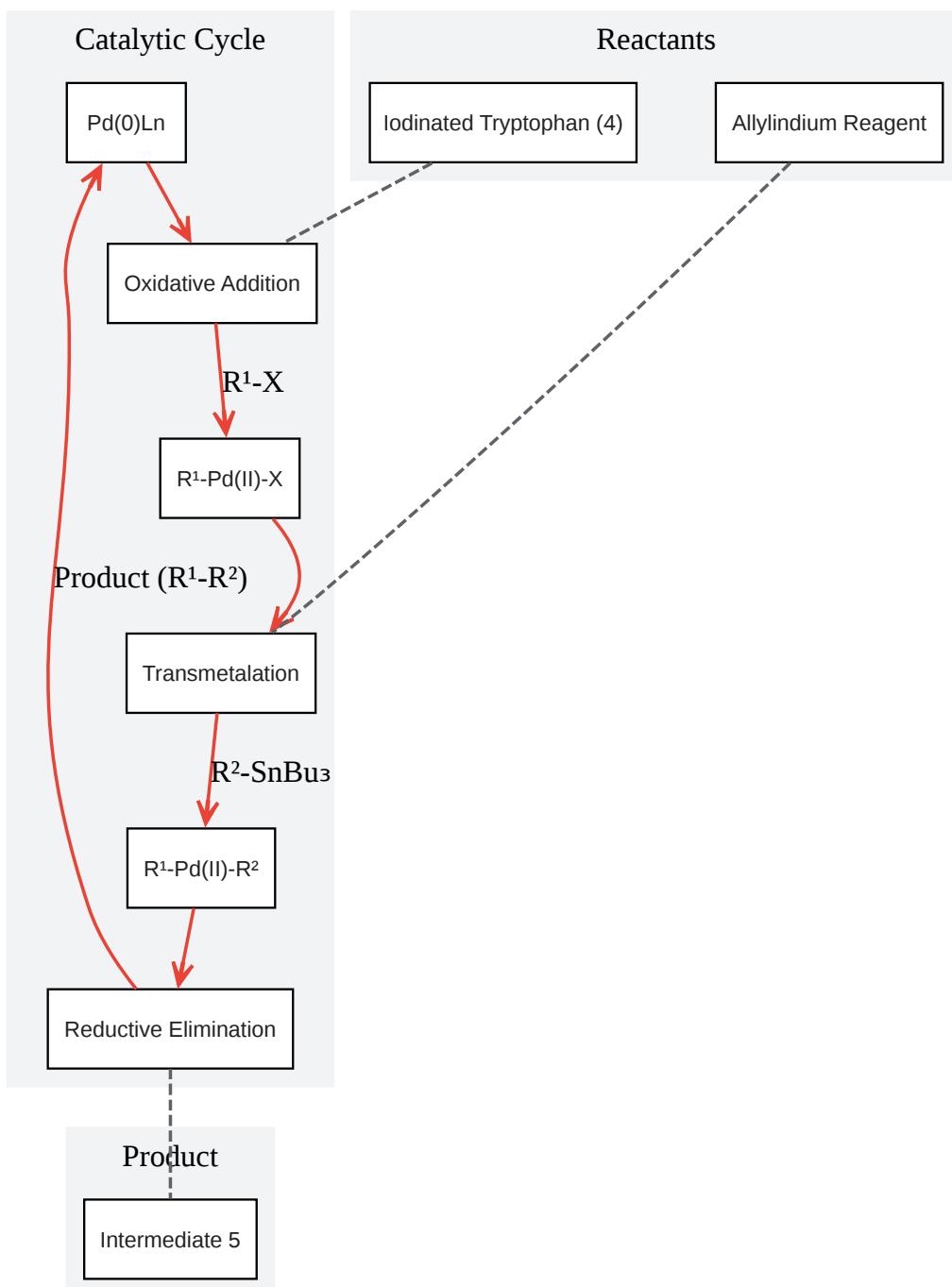
Synthesis of Compound 5 (Stille Coupling Product): A mixture of compound 4 (1.0 eq), the allylindium reagent (1.5 eq), and Pd(PPh₃)₄ (0.1 eq) in anhydrous dioxane was heated to 100 °C under an argon atmosphere for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield compound 5.

Synthesis of Tardioxopiperazine A (1): Compound 7, obtained from the coupling of deprotected 5 and an alanine derivative, was dissolved in CH₂Cl₂. Trifluoroacetic acid (TFA) was added dropwise at 0 °C, and the reaction mixture was stirred at room temperature for 24

hours to effect cyclization. The solvent was evaporated, and the residue was purified by preparative thin-layer chromatography to afford **tardioxopiperazine A** (1).

Mandatory Visualization



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com